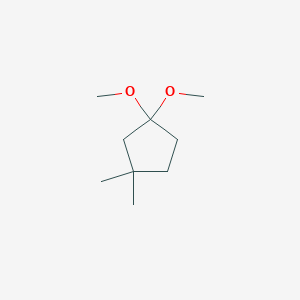

1,1-Dimethoxy-3,3-dimethylcyclopentane

Description

1,1-Dimethoxy-3,3-dimethylcyclopentane is a bicyclic ether derivative featuring a cyclopentane ring substituted with two methoxy groups at the 1-position and two methyl groups at the 3-position. The methoxy groups introduce polarity and steric effects distinct from methyl substituents, influencing reactivity, solubility, and adsorption properties .

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,1-dimethoxy-3,3-dimethylcyclopentane |

InChI |

InChI=1S/C9H18O2/c1-8(2)5-6-9(7-8,10-3)11-4/h5-7H2,1-4H3 |

InChI Key |

HTFPLYBTNIBUPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(OC)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

- 1,1-Dimethoxy-3,3-dimethylcyclopentane: Contains polar methoxy (-OCH₃) groups at the 1-position and methyl (-CH₃) groups at the 3-position.

- Dimethylcyclopentane Isomers :

- cis/trans-1,3-Dimethylcyclopentane: Differ in spatial arrangement; trans isomers exhibit lower boiling points (e.g., trans-1,3-dimethylcyclopentane: 90.7°C) compared to cis isomers (91.7°C) due to reduced molecular symmetry and packing efficiency .

- 1,1-Dimethylcyclopentane: Lacks methoxy groups, resulting in lower polarity and higher hydrophobicity. Boiling point: 87.8°C .

Thermodynamic and Physical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|---|

| 1,1-Dimethoxy-3,3-dimethylcyclopentane* | C₉H₁₈O₂ | ~120–140 (est.) | - (est.) | ~0.95–1.05 (est.) | ~1.42–1.45 (est.) |

| cis-1,3-Dimethylcyclopentane | C₇H₁₄ | 91.7 | -133.7 | 0.7402 | 1.4089 |

| trans-1,3-Dimethylcyclopentane | C₇H₁₄ | 90.7 | -133.9 | 0.7443 | 1.4107 |

| 1,1-Dimethylcyclopentane | C₇H₁₄ | 87.8 | -69.4 | 0.7499 | 1.4136 |

*Estimated values for 1,1-dimethoxy-3,3-dimethylcyclopentane based on methoxy group contributions to analogous hydrocarbons .

Environmental Behavior and Biodegradation

- 1,1-Dimethoxy-3,3-dimethylcyclopentane: Methoxy groups may enhance aerobic biodegradability due to increased oxygen content, but steric hindrance from 1,1-substitution could slow microbial metabolism. No direct data available; inferred from dimethylcyclopentane analogs .

- Dimethylcyclopentane Isomers :

Adsorption and Surface Interactions

- 1,1-Dimethoxy-3,3-dimethylcyclopentane: Polar methoxy groups likely increase adsorption affinity on polar surfaces (e.g., graphene oxide) compared to nonpolar dimethylcyclopentanes. Estimated adsorption energy (Eads) could range between -40 to -60 kJ mol⁻¹, similar to branched alkanes .

- Dimethylcyclopentane Derivatives :

Stereochemical Reactivity

- The 1,1-dimethoxy configuration in 1,1-dimethoxy-3,3-dimethylcyclopentane creates a chiral center, leading to stereoisomerism. This contrasts with dimethylcyclopentanes (e.g., cis/trans-1,3-dimethylcyclopentane), where stereoisomerism arises from ring substituent arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.